p-Tolualdehyde-d7
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Overview
Description
p-Tolualdehyde-d7: is a deuterium-labeled version of p-Tolualdehyde, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in various analytical and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Gattermann-Koch Reaction: p-Tolualdehyde can be synthesized from toluene using carbon monoxide and hydrogen chloride in the presence of a catalyst like aluminum chloride .
Vilsmeier Reaction: Another method involves the reaction of toluene with dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: The industrial production of p-Tolualdehyde-d7 involves the deuteration of p-Tolualdehyde. This process typically includes the exchange of hydrogen atoms with deuterium using deuterium gas or deuterated solvents under specific reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
- p-Tolualdehyde-d7 can undergo oxidation reactions to form p-Toluic acid-d7.
Reduction: It can be reduced to p-Tolyl alcohol-d7 using reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Friedel-Crafts acylation conditions with aluminum chloride as a catalyst.
Major Products:
- p-Toluic acid-d7 p-Tolyl alcohol-d7
Substitution: Various substituted aromatic compounds depending on the substituent used.
Scientific Research Applications
Chemistry: : p-Tolualdehyde-d7 is used as a tracer in analytical chemistry to study reaction mechanisms and pathways. It is also used in the synthesis of complex organic molecules .
Biology: : In biological studies, it helps in the quantification of metabolites and the study of metabolic pathways due to its stable isotope labeling .
Medicine: : The compound is used in pharmacokinetic studies to understand the metabolism and distribution of drugs .
Industry: : this compound is used in the production of dyes, perfumes, and agrochemicals. It also serves as an intermediate in the synthesis of various industrial chemicals .
Mechanism of Action
p-Tolualdehyde-d7 exerts its effects primarily through its role as a labeled compound in analytical studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in mass spectrometry and other analytical techniques. This helps in understanding the pharmacokinetics and metabolic profiles of drugs and other compounds .
Comparison with Similar Compounds
Similar Compounds
p-Tolualdehyde: The non-deuterated version, used similarly in various chemical reactions and industrial applications.
m-Tolualdehyde: Another isomer with the aldehyde group in the meta position, used in different synthetic applications.
o-Tolualdehyde: The ortho isomer, also used in organic synthesis.
Uniqueness: : p-Tolualdehyde-d7 is unique due to its deuterium labeling, which makes it particularly valuable in analytical and biochemical research. The stable isotope labeling allows for more accurate and detailed studies of reaction mechanisms and metabolic pathways compared to its non-deuterated counterparts .
Properties
CAS No. |
1219805-23-8 |
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Molecular Formula |
C8H8O |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzaldehyde |
InChI |
InChI=1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
FXLOVSHXALFLKQ-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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